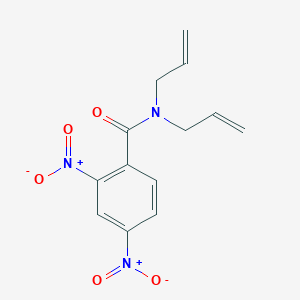
N,N-diallyl-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2,4-dinitrobenzamide (DADNB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DADNB is a yellow crystalline solid that is soluble in organic solvents, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N,N-diallyl-2,4-dinitrobenzamide has been used in a variety of scientific research applications, including as a reagent for the determination of sulfhydryl groups in proteins, as a substrate for the determination of nitroreductase activity in bacteria, and as a model compound for the study of nitroaromatic compounds in the environment. N,N-diallyl-2,4-dinitrobenzamide has also been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for further investigation as a chemotherapy agent.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-2,4-dinitrobenzamide is not well understood, but it is thought to involve the reduction of the nitro groups to nitroso groups by cellular nitroreductases. The resulting nitroso compounds are highly reactive and can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
N,N-diallyl-2,4-dinitrobenzamide has been shown to exhibit a range of interesting biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the generation of reactive oxygen species. N,N-diallyl-2,4-dinitrobenzamide has also been shown to exhibit antimicrobial activity against a variety of bacterial species, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diallyl-2,4-dinitrobenzamide in lab experiments is its ease of synthesis and relatively low cost compared to other reagents. However, one limitation of using N,N-diallyl-2,4-dinitrobenzamide is its potential toxicity and the need for appropriate safety precautions when handling the compound. Additionally, the mechanism of action of N,N-diallyl-2,4-dinitrobenzamide is not well understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-diallyl-2,4-dinitrobenzamide, including further investigation of its antitumor activity and the development of new chemotherapy agents based on its structure. Additionally, the mechanism of action of N,N-diallyl-2,4-dinitrobenzamide could be further elucidated through biochemical and biophysical studies, and its potential as an antimicrobial agent could be explored in more detail. Finally, the environmental fate and toxicity of N,N-diallyl-2,4-dinitrobenzamide could be studied to better understand its potential impact on ecosystems.
Métodos De Síntesis
N,N-diallyl-2,4-dinitrobenzamide can be synthesized from the reaction of 2,4-dinitrochlorobenzene with allylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol. The synthesis of N,N-diallyl-2,4-dinitrobenzamide is relatively straightforward and can be carried out on a small scale in a typical organic chemistry laboratory.
Propiedades
IUPAC Name |
2,4-dinitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-3-7-14(8-4-2)13(17)11-6-5-10(15(18)19)9-12(11)16(20)21/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFKHVRDBCLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5188418.png)
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)

![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)